molecular formula C15H21Cl2NO B4854527 N,N-dibutyl-2,4-dichlorobenzamide CAS No. 35515-06-1

N,N-dibutyl-2,4-dichlorobenzamide

Cat. No.: B4854527
CAS No.: 35515-06-1
M. Wt: 302.2 g/mol
InChI Key: CUGOVCGHCSBHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl-2,4-dichlorobenzamide is a benzamide derivative featuring a 2,4-dichlorophenyl backbone substituted with two butyl groups on the amide nitrogen. Benzamide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

The dichlorinated aromatic ring enhances electrophilicity, while the N,N-dibutyl substituents likely increase lipophilicity and steric bulk compared to smaller alkyl or aryl groups. These attributes influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name

N,N-dibutyl-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO/c1-3-5-9-18(10-6-4-2)15(19)13-8-7-12(16)11-14(13)17/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGOVCGHCSBHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956909
Record name N,N-Dibutyl-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35515-06-1
Record name NSC6050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutyl-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond in this compound can be hydrolyzed in the presence of strong acids or bases, leading to the formation of 2,4-dichlorobenzoic acid and dibutylamine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiolates can be used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used for hydrolysis reactions. The reactions are usually conducted under reflux conditions.

Major Products Formed:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield N,N-dibutyl-2-amino-4-chlorobenzamide.

    Hydrolysis: The major products are 2,4-dichlorobenzoic acid and dibutylamine.

Scientific Research Applications

N,N-dibutyl-2,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

N,N-Dimethyl-2,4-Dichlorobenzamide
  • Structure : Features dimethyl groups instead of dibutyl on the amide nitrogen.
  • Synthesis : Prepared via reactions of 2,4-dichlorobenzoyl chloride with dimethylamine, analogous to methods described for other benzamides .
  • Applications : Used as a precursor in pyrrole synthesis, highlighting its utility in heterocyclic chemistry .
N-Phenyl-2,4-Dichlorobenzamide
  • Structure : Substituted with a phenyl group on the amide nitrogen.
  • Biological Activity : Demonstrates activity as a GPR27 receptor agonist (pEC₅₀ ≈ 6.38), suggesting the 2,4-dichlorobenzamide scaffold is critical for receptor interaction .
N-Cyclohexyl-2,4-Dichlorobenzamide
  • Structure : Cyclohexyl group replaces the dibutyl substituents.
  • Key Differences : The cyclohexyl group provides rigidity and moderate lipophilicity, balancing solubility and stability for industrial applications.

Electronic and Steric Effects

The substituents on the amide nitrogen significantly alter electronic and steric properties:

Compound Substituent Electronic Effect Steric Bulk Lipophilicity (LogP)*
N,N-Dibutyl-2,4-dichlorobenzamide Dibutyl Electron-donating (alkyl) High High (~4.5)
N,N-Dimethyl-2,4-dichlorobenzamide Dimethyl Electron-donating Low Moderate (~3.0)
N-Phenyl-2,4-dichlorobenzamide Phenyl Electron-withdrawing (via conjugation) Moderate Moderate (~3.8)

*Estimated based on substituent contributions.

  • This makes the compound suitable for lipid-rich environments or prolonged metabolic stability .
  • Phenyl Groups : Enhance resonance stabilization of the amide bond, altering reactivity in metal-catalyzed reactions (e.g., C–H functionalization) .
Pharmaceutical Relevance
  • GPR27 Activation : N-Phenyl-2,4-dichlorobenzamide derivatives show selective agonism for GPR27, a orphan G protein-coupled receptor. The dibutyl analog’s larger substituents may hinder receptor binding, underscoring the need for substituent optimization .
  • Antimicrobial Potential: Analogues like 4-chloro-N-[3-methyl-1-(oxadiazol-2-yl)butyl]benzamide exhibit antimicrobial activity, suggesting dichlorobenzamides are versatile scaffolds for drug discovery .
Industrial Use
  • N-Cyclohexyl-2,4-Dichlorobenzamide : Employed in scientific research, emphasizing the role of steric shielding in stabilizing reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibutyl-2,4-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N,N-dibutyl-2,4-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.